molecular formula C18H20ClN3O3S B278382 2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B278382
M. Wt: 393.9 g/mol
InChI Key: ITYBWUQBPXAQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target specific proteins involved in various cellular processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the inhibition of specific proteins that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis. Additionally, it has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases. However, the exact biochemical and physiological effects of this compound may vary depending on the specific cellular processes and proteins that are targeted.

Advantages and Limitations for Lab Experiments

2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied and its mechanism of action is well-understood. Additionally, this compound has been shown to have potent activity against several proteins that are involved in various cellular processes. However, one limitation is that this compound may have off-target effects on other proteins that are not intended to be targeted. Therefore, careful experimentation and analysis are required to ensure the specificity of this compound.

Future Directions

There are several future directions for the study of 2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One direction is to investigate the potential therapeutic applications of this compound in various diseases such as cancer and inflammatory disorders. Additionally, further research is needed to elucidate the specific cellular processes and proteins that are targeted by this compound. Furthermore, the development of more specific and potent inhibitors based on the structure of this compound may have significant therapeutic implications.

Synthesis Methods

The synthesis of 2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-(methylsulfonyl)-1-piperazine in the presence of a base. The resulting intermediate is then coupled with 4-aminophenylboronic acid in the presence of a palladium catalyst to obtain the final product. The synthesis of this compound has been reported in several literature sources.

Scientific Research Applications

2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of several proteins that are involved in various cellular processes such as inflammation, angiogenesis, and cell proliferation. Therefore, it has been investigated as a potential treatment for cancer, inflammatory diseases, and other disorders.

properties

Molecular Formula

C18H20ClN3O3S

Molecular Weight

393.9 g/mol

IUPAC Name

2-chloro-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C18H20ClN3O3S/c1-26(24,25)22-12-10-21(11-13-22)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3,(H,20,23)

InChI Key

ITYBWUQBPXAQRW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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